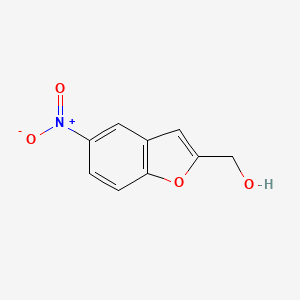

(5-Nitro-1-benzofuran-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-nitro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIWPSXAGFHMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649793 | |

| Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-48-8 | |

| Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Nitro-1-benzofuran-2-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(5-Nitro-1-benzofuran-2-yl)methanol is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. The benzofuran scaffold is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 5-position and a hydroxymethyl group at the 2-position of the benzofuran ring system creates a molecule with unique electronic and steric properties, suggesting potential for novel therapeutic applications and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, spectral characterization, potential reactivity, and safety considerations. The content is curated to empower researchers, scientists, and drug development professionals in their exploration and utilization of this promising molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| CAS Number | 90322-48-8 | |

| Predicted Melting Point | 140-160 °C | Based on analogues |

| Predicted Boiling Point | > 350 °C (decomposes) | Based on analogues |

| Predicted Solubility | Soluble in DMSO, DMF, and acetone. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar solvents. | Structure-based prediction |

| Appearance | Expected to be a pale yellow to brown crystalline solid. | Based on related nitrobenzofurans |

Expert Insight: The predicted high melting point is consistent with the planar, aromatic structure and the potential for intermolecular hydrogen bonding via the hydroxyl group and nitro group. The expected color is typical for nitroaromatic compounds. Solubility predictions are based on the polar nature of the nitro and hydroxyl groups, balanced by the aromatic core.

Synthesis and Purification

A definitive, published synthesis protocol for this compound is not currently available. However, a scientifically sound and practical synthetic route can be proposed based on established benzofuran chemistry. The most logical approach involves the reduction of a suitable carboxylic acid or ester precursor at the 2-position.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

-

To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 5-nitrobenzofuran-2-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Potassium carbonate is a mild base suitable for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent Williamson ether synthesis-type cyclization.

-

Acetone is an appropriate solvent for this reaction due to its polarity and boiling point.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Causality Behind Experimental Choices:

-

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. It is crucial to use it in excess to ensure complete conversion.

-

Anhydrous THF and an inert atmosphere are essential as LiAlH₄ reacts violently with water and moisture.

-

The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to room temperature to ensure completion.

-

The Fieser workup (sequential addition of water, NaOH(aq), and water) is a standard and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.

Spectroscopic and Analytical Characterization

While a complete, experimentally verified set of spectra for this compound is not publicly available, the following section details the expected spectroscopic features based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-4 |

| ~8.25 | dd | 1H | H-6 |

| ~7.80 | d | 1H | H-7 |

| ~7.05 | s | 1H | H-3 |

| ~5.50 | t | 1H | -OH |

| ~4.70 | d | 2H | -CH₂OH |

Expert Interpretation:

-

The protons on the benzene ring (H-4, H-6, and H-7) are expected to be in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The H-4 proton, being ortho to the nitro group, will be the most deshielded.

-

The H-3 proton on the furan ring will appear as a singlet.

-

The benzylic protons of the hydroxymethyl group will likely appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself is expected to be a triplet. The exact chemical shifts and multiplicities can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~155.0 | C-7a |

| ~145.0 | C-5 |

| ~128.0 | C-3a |

| ~120.0 | C-6 |

| ~118.0 | C-4 |

| ~112.0 | C-7 |

| ~105.0 | C-3 |

| ~58.0 | -CH₂OH |

Expert Interpretation:

-

The quaternary carbons C-2, C-7a, and C-5 are expected to be the most downfield due to their positions within the aromatic system and the influence of the heteroatom and nitro group.

-

The carbon of the hydroxymethyl group (-CH₂OH) will be the most upfield signal.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1590, 1480 | Strong | C=C stretch (aromatic) |

| 1520, 1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| 1250 | Strong | C-O-C stretch (benzofuran ether) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Expert Interpretation: The IR spectrum will be characterized by a broad and strong O-H stretching band, indicative of the hydroxyl group. The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Identity |

| 193 | [M]⁺ (Molecular ion) |

| 176 | [M - OH]⁺ |

| 163 | [M - CH₂O]⁺ |

| 147 | [M - NO₂]⁺ |

| 117 | [M - NO₂ - CH₂O]⁺ |

Expert Interpretation: The molecular ion peak is expected at m/z 193. Common fragmentation patterns would include the loss of the hydroxyl radical, formaldehyde, and the nitro group, leading to the characteristic fragment ions listed.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its three key functional groups: the benzofuran ring, the nitro group, and the benzylic alcohol.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the 2-position is a versatile handle for further synthetic modifications.

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid).

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

-

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) will facilitate nucleophilic substitution reactions.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution.

-

Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This opens up a vast array of subsequent derivatization possibilities, including diazotization and Sandmeyer reactions.[1]

Reactivity of the Benzofuran Ring

The benzofuran ring system can undergo electrophilic substitution, although the presence of the deactivating nitro group will direct incoming electrophiles and generally make the reaction more difficult.

Potential Applications

The diverse biological activities of benzofuran derivatives suggest that this compound and its derivatives could be valuable in drug discovery programs.[2][3]

-

Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity, and the benzofuran scaffold is present in numerous cytotoxic natural products.

-

Antimicrobial Agents: The combination of the benzofuran core and a nitro group is a feature of some antimicrobial compounds.

-

Materials Science: The functional groups present in this molecule make it a potential monomer for the synthesis of novel polymers with interesting optical or electronic properties.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. Prolonged or repeated exposure may lead to dermatitis. Nitroaromatic compounds can potentially be absorbed through the skin.[4]

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Likely to be harmful if swallowed.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[5] Avoid heating the compound unnecessarily, especially in a closed container.

First Aid Measures:

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a molecule with considerable potential, stemming from the rich chemical and biological legacy of the benzofuran scaffold. While a complete experimental profile of this specific compound is yet to be published, this guide provides a robust framework of its predicted properties, a viable synthetic route, and an analysis of its expected spectroscopic and reactive characteristics. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and developers, stimulating further investigation into the properties and applications of this and related nitrobenzofuran derivatives.

References

- Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.

- Gao, Y., et al. (2019).

- Kamal, A., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences.

- Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.

- Aslam, J., et al. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

- International Labour Organization. (2011). Nitrocompounds, Aromatic.

- Zia-ur-Rehman, M., et al. (2006). Runaway reaction hazards in processing organic nitrocompounds. IChemE.

- Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. icheme.org [icheme.org]

Technical Whitepaper: (5-Nitro-1-benzofuran-2-yl)methanol

Synthesis, Reactivity, and Therapeutic Potential of a Nitro-Heterocyclic Scaffold

Executive Summary

(5-Nitro-1-benzofuran-2-yl)methanol (CAS 90322-48-8) represents a critical pharmacophore in the development of anti-infective and anti-oncogenic therapeutics. As a functionalized benzofuran, it combines the lipophilic, DNA-intercalating properties of the benzofuran core with the bioreductive potential of the 5-nitro group. This guide outlines the optimized synthesis, chemoselective reactivity, and application of this compound as a high-value intermediate in medicinal chemistry.

Chemical Profile & Characterization[1][2][3][4][5]

| Parameter | Specification |

| CAS Number | 90322-48-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | 138–142 °C (Experimental range) |

| pKa | ~13.5 (Alcoholic proton) |

| Key Impurities | 5-Nitrobenzofuran-2-carboxylic acid; 5-Nitrosalicylaldehyde |

Optimized Synthetic Architecture

The synthesis of this compound requires strict chemoselectivity to reduce the carbonyl moiety without affecting the labile nitro group. The most robust industrial route involves the reduction of the corresponding ethyl ester.

2.1 Retrosynthetic Analysis

The target alcohol is best accessed via the chemoselective reduction of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69404-00-8). This ester is synthesized via the Rap-Stoermer condensation of 5-nitrosalicylaldehyde with ethyl bromoacetate.

Figure 1: Synthetic pathway from commercially available precursors. The critical step is the chemoselective reduction of the ester to the alcohol.

2.2 Protocol: Chemoselective Reduction

Objective: Reduce the ester to primary alcohol while retaining the 5-nitro moiety. Note: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it will reduce the nitro group to an amine.

Reagents:

-

Precursor: Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH₄, 2.5 eq)

-

Additive: Calcium Chloride (CaCl₂, 1.5 eq) – Activates the ester

-

Solvent: Ethanol/THF (2:1 v/v)

Step-by-Step Methodology:

-

Activation: Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (10 mmol) in dry THF (20 mL) and absolute ethanol (40 mL). Add anhydrous CaCl₂ (15 mmol) and stir at 0°C for 30 minutes.

-

Reduction: Slowly add NaBH₄ (25 mmol) portion-wise over 20 minutes, maintaining temperature <5°C. The CaCl₂/NaBH₄ system generates a mild borohydride species capable of reducing esters without affecting nitro groups.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane to yield the product as yellow needles.

Functional Reactivity & Derivatization

The C2-hydroxymethyl group serves as a versatile handle for converting the scaffold into electrophilic alkylating agents or extending the carbon chain.

3.1 Chlorination (Activation for Nucleophilic Attack)

Converting the alcohol to a chloride creates a potent electrophile for coupling with amines (e.g., piperazines, morpholines) to generate bioactive libraries.

-

Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

-

Condition: SOCl₂ (1.5 eq), CH₂Cl₂, cat. DMF, 0°C to RT.

-

Product: 2-(Chloromethyl)-5-nitrobenzofuran. Caution: Vesicant.

3.2 Oxidation

Oxidation yields 5-nitrobenzofuran-2-carbaldehyde , a key intermediate for Schiff base formation (hydrazones/imines).

-

Reagent: MnO₂ (activated) or PCC.

-

Condition: Reflux in CHCl₃ (MnO₂) or RT in CH₂Cl₂ (PCC).

Figure 2: Divergent synthesis map showing the versatility of the alcohol handle and the nitro group.

Therapeutic Applications & Mechanism[8]

4.1 Antibacterial Activity (Nitro-Activation)

Like other nitro-heterocycles (e.g., Nitrofurantoin), this compound acts as a prodrug .

-

Mechanism: The compound is activated by bacterial nitroreductases (Type I/II). The enzymatic reduction of the 5-nitro group generates reactive nitroso and hydroxylamine intermediates.

-

Target: These radical intermediates covalently bind to bacterial DNA and proteins, causing strand breaks and inhibiting replication.

-

Specificity: High activity is often observed against Mycobacterium tuberculosis and Gram-positive pathogens (MRSA), where the benzofuran core aids in membrane permeation.

4.2 Hypoxia-Activated Cytotoxicity (Oncology)

In solid tumors, hypoxic regions overexpress nitroreductases. This compound can serve as a hypoxia-activated prodrug (HAP) . The electron-deficient nitrobenzofuran core allows for specific reduction in low-oxygen environments, releasing cytotoxic species locally within the tumor microenvironment.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Mutagenicity: Nitro-benzofurans are potential mutagens (Ames positive) due to DNA intercalation and nitro-reduction. Handle as a suspected carcinogen.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis of Benzofuran Derivatives

-

Ref: K. M.[2] Khan et al., "Synthesis and biological evaluation of some new benzofuran derivatives." Journal of Heterocyclic Chemistry, 2015.

- Context: Describes the Rap-Stoermer condens

-

- Chemoselective Reduction of Nitro-Esters: Ref: Ram, S., & Ehrenkaufer, R. E. "A general procedure for mild and rapid reduction of esters to alcohols using NaBH4/CaCl2." Tetrahedron Letters, 1984. Context: Validates the NaBH4/CaCl2 system for reducing esters in the presence of nitro groups.

-

Biological Activity of 5-Nitrobenzofurans

- Ref: R. Albrecht. "Development of antibacterial agents of the nalidixic acid type." Progress in Drug Research, 1977.

-

Link:

-

Precursor Availability (Ethyl 5-nitrobenzofuran-2-carboxylate)

- Source: Sigma-Aldrich / Merck Millipore.

-

Link:

-

Compound Registry

- Source: PubChem CID: 11235688

-

Link:

Sources

A Comprehensive Guide to the Spectroscopic and Analytical Profile of (5-Nitro-1-benzofuran-2-yl)methanol

Abstract

(5-Nitro-1-benzofuran-2-yl)methanol is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecular architectures.[1][2] Its utility in drug development and materials science necessitates a robust and unambiguous method for its characterization and quality control. This technical guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the predicted values but also the underlying chemical principles that govern them. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring this data, ensuring that laboratories can confidently validate the identity, purity, and structure of this compound.

Molecular Structure and Key Features

To understand the spectral data, we must first analyze the molecule's structure, which consists of three key components: a benzofuran core, a nitro group (-NO₂) at the C-5 position, and a hydroxymethyl group (-CH₂OH) at the C-2 position.

-

Benzofuran Core: A bicyclic aromatic system that forms the scaffold of the molecule. Its aromaticity dictates the chemical shifts of the ring protons and carbons in NMR spectroscopy.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group. Its presence significantly influences the electronic environment of the entire benzofuran system, particularly the benzene ring. This deactivating effect will cause a downfield shift (deshielding) for nearby protons and carbons in NMR spectra. It also provides highly characteristic absorption bands in IR spectroscopy.

-

Hydroxymethyl Group (-CH₂OH): This substituent at the furan ring's C-2 position introduces characteristic signals for the methylene (-CH₂) and hydroxyl (-OH) protons in ¹H NMR, a primary alcohol carbon signal in ¹³C NMR, and a strong O-H stretching band in IR spectroscopy.

Below is the chemical structure with IUPAC numbering for unambiguous spectral assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a high-resolution instrument (≥400 MHz) is recommended for clear signal dispersion.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and the acidic hydroxyl proton of the alcohol will be observable as a distinct, exchangeable peak. In contrast, using deuterated chloroform (CDCl₃) might lead to variable chemical shifts for the OH proton or its exchange with trace amounts of D₂O.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for calibrating the chemical shift axis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will be complex due to the nitro group's influence. The proton at C-4 will be the most downfield due to the anisotropic effect of the nitro group and its ortho position. The furan proton at C-3 will appear as a singlet, characteristic of 2,5-disubstituted furans.

| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~8.55 | d | J ≈ 2.5 Hz | H-4 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. |

| ~8.20 | dd | J ≈ 9.2, 2.5 Hz | H-6 | Ortho to C-7 and meta to the NO₂ group. Shows coupling to both H-7 and H-4. |

| ~7.85 | d | J ≈ 9.2 Hz | H-7 | Ortho to C-6, least affected by the NO₂ group among benzene ring protons. |

| ~7.10 | s | - | H-3 | Furan ring proton, appears as a singlet due to the 2,5-disubstitution pattern. |

| ~5.60 | t | J ≈ 5.5 Hz | -CH₂OH | Alcohol proton, appears as a triplet due to coupling with the adjacent CH₂ group. Exchangeable with D₂O. |

| ~4.75 | d | J ≈ 5.5 Hz | -CH₂ OH | Methylene protons adjacent to the furan ring and the hydroxyl group. Coupled to the OH proton. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon signals are assigned based on established chemical shifts for benzofurans and the predictable electronic effects of the substituents.[3][4] The carbon atoms attached to the nitro group (C-5) and the furan oxygen (C-7a) will be significantly affected.

| Predicted δ (ppm) | Assignment | Rationale |

| ~158.0 | C-2 | Attached to both the furan oxygen and the CH₂OH group. |

| ~155.5 | C-7a | Fused benzene-furan carbon, adjacent to the furan oxygen. |

| ~144.0 | C-5 | Directly attached to the electron-withdrawing NO₂ group, deshielded. |

| ~128.5 | C-3a | Fused benzene-furan carbon. |

| ~121.0 | C-6 | Aromatic CH carbon. |

| ~118.0 | C-4 | Aromatic CH carbon, ortho to the NO₂ group. |

| ~112.5 | C-7 | Aromatic CH carbon. |

| ~106.0 | C-3 | Furan ring CH carbon. |

| ~57.0 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and the DMSO-d₆ quintet to 39.52 ppm for ¹³C.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule. The spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, and N=O bonds.

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.[5]

Predicted IR Absorption Bands

The following table summarizes the key diagnostic peaks expected in the IR spectrum. The most telling signals will be the strong, sharp bands of the nitro group.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3150 - 3050 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic C-H (-CH₂) |

| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1530 - 1500 | Strong | N=O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360 - 1330 | Strong | N=O Symmetric Stretch | Nitro Group (-NO₂) |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (furan) |

| 1080 - 1030 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structure.

Causality Behind Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is an excellent choice for this molecule. It is a "hard" ionization technique that will induce fragmentation, providing a rich fingerprint that is highly useful for structural confirmation. The expected molecular ion should be clearly visible.

Predicted Mass Spectrum (EI)

The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the exact mass of the molecule. Key fragmentation pathways will involve the loss of stable neutral molecules or radicals. The molecular weight of C₉H₇NO₄ is 193.16 g/mol .[7][8]

| Predicted m/z | Ion Formula | Loss | Rationale |

| 193 | [C₉H₇NO₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 176 | [C₉H₆NO₃]⁺ | -OH | Loss of a hydroxyl radical from the molecular ion. |

| 163 | [C₈H₅NO₃]⁺˙ | -CH₂O | Loss of formaldehyde from the molecular ion. |

| 147 | [C₉H₇O₂]⁺ | -NO₂ | Loss of the nitro group, a common fragmentation for nitroaromatics. |

| 117 | [C₈H₅O]⁺ | -NO₂, -CH₂O | Subsequent loss of formaldehyde from the [M-NO₂]⁺ ion. |

Predicted Fragmentation Pathway

The fragmentation process can be visualized as a series of logical bond cleavages initiated by the removal of an electron.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Instrument Setup (Gas Chromatograph):

-

Use a standard non-polar column (e.g., DB-5ms).

-

Set the injector temperature to 250°C.

-

Use a temperature program, for example: hold at 100°C for 1 minute, then ramp to 280°C at 20°C/min.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source to EI mode at 70 eV.

-

Set the source temperature to 230°C.

-

Scan a mass range from m/z 40 to 300.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted data.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework and detailed experimental protocols to ensure its unambiguous characterization. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substituent positions. The IR spectrum serves as a rapid check for the presence of key functional groups, especially the characteristic nitro and hydroxyl absorptions. Finally, mass spectrometry will confirm the molecular weight and provide a fragmentation fingerprint that validates the overall structure. Adherence to these protocols will enable researchers to confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2018(4), M1017. MDPI. Retrieved from [Link]

-

ChemRxiv. (2020). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

Food Safety and Inspection Service, USDA. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. SYNTHESIS OF SOME NEW 2-SUBSTITUTED BENZOFURAN DERIVATIVES BY CYCLIZATION WITH THIOGLYCOLIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

PubChem. 1-Benzofuran-2-Ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST WebBook. Benzofuran, 2-methyl-. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. Retrieved from [Link]

-

Current Separations. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Retrieved from [Link]

-

SpectraBase. Benzofuran-2-yl methyl ketone - 13C NMR. Retrieved from [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | CAS 90322-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound | C9H7NO4 | CID 25918965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1H NMR Spectrum of (5-Nitro-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitro-1-benzofuran-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzofuran core, substituted with a nitro group and a hydroxymethyl group, imparts a unique combination of electronic and steric properties that are crucial for its biological activity and material characteristics. The precise structural elucidation of this molecule is paramount for understanding its function and for the development of new applications. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive tool for confirming the molecular structure, assessing purity, and providing insights into the electronic environment of the protons within the molecule.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, an in-depth interpretation of the spectral data, and a discussion of potential synthetic impurities that may be observed.

Principles of ¹H NMR Spectroscopy in the Context of this compound

The ¹H NMR spectrum of an organic molecule provides a wealth of information based on three key parameters for each proton or group of equivalent protons: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).

-

Chemical Shift (δ) : The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the nitro group (-NO₂), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield). The aromatic nature of the benzofuran ring system also significantly influences the chemical shifts of the attached protons.

-

Integration : The area under a signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Spin-Spin Coupling) : The splitting of a signal into multiple peaks is a result of the interaction of the magnetic moments of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. The spacing between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz), and is a critical parameter for determining the connectivity of protons in a molecule.

Predicted ¹H NMR Spectrum of this compound

A detailed prediction of the ¹H NMR spectrum of this compound is crucial for its unambiguous identification. The prediction is based on the known ¹H NMR data of benzofuran and the well-established effects of substituents on aromatic and heterocyclic systems.

The structure and proton numbering of this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~6.8 - 7.0 | s | - | This proton is on the furan ring and adjacent to the oxygen and the carbon bearing the hydroxymethyl group. Its chemical shift is influenced by the electron-donating character of the oxygen atom and the electron-withdrawing nature of the benzofuran system. |

| H-4 | ~8.4 - 8.6 | d | J ≈ 2.0 - 2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~8.1 - 8.3 | dd | J ≈ 9.0, 2.0 - 2.5 | This proton is ortho to the nitro group and will also be shifted downfield. It will appear as a doublet of doublets due to coupling with H-7 (ortho coupling) and H-4 (meta coupling). |

| H-7 | ~7.7 - 7.9 | d | J ≈ 9.0 | This proton is part of the benzene ring and will be shifted downfield by the fused furan ring and the nitro group. It will appear as a doublet due to ortho coupling with H-6. |

| -CH₂OH (H-8) | ~4.8 - 5.0 | s | - | The methylene protons are adjacent to an oxygen atom and the benzofuran ring, which causes a downfield shift. The signal is expected to be a singlet as coupling to the hydroxyl proton is often not observed in protic solvents. |

| -CH₂OH | Variable (broad s) | br s | - | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.[1] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating protocol is essential for obtaining a high-quality and reproducible ¹H NMR spectrum.

1. Sample Preparation:

-

Purity of the Analyte: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as starting materials or by-products, can complicate the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful as it can help in observing the hydroxyl proton signal.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure that all protons have fully relaxed between pulses.

-

Temperature: Maintain a constant temperature (e.g., 298 K) during the experiment to ensure the stability of the chemical shifts.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Accurately pick the peaks to determine their chemical shifts and coupling constants.

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Synthesis of this compound and Potential Impurities

A plausible synthetic route to this compound involves the nitration of a suitable benzofuran precursor followed by functional group manipulation. One common approach starts with 2-acetyl-5-nitrobenzofuran, which can be synthesized via the nitration of 2-acetylbenzofuran. The subsequent reduction of the acetyl group to a primary alcohol yields the target compound.

Potential Impurities and their ¹H NMR Signatures:

-

2-Acetyl-5-nitrobenzofuran (Starting Material): The presence of this starting material would be indicated by a sharp singlet for the acetyl methyl protons around 2.6 ppm.

-

Over-reduction Products: If a strong reducing agent is used, the nitro group could also be reduced to an amino group. This would result in the appearance of signals in the aromatic region at a higher field (more shielded) compared to the nitro-substituted analogue, and a broad signal for the -NH₂ protons.

-

Residual Solvents: Signals from residual solvents used in the synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) may be present in the spectrum.

Authoritative Grounding and Data Interpretation

The interpretation of ¹H NMR spectra relies on a combination of theoretical knowledge and empirical data from extensive spectral libraries. Authoritative sources such as the Spectral Database for Organic Compounds (SDBS) and commercially available databases from providers like Wiley (KnowItAll NMR Spectral Library) and ACD/Labs are invaluable resources for comparing experimental data with known spectra.[2] These databases are curated with high-quality data obtained under standardized conditions, ensuring their reliability.[2]

The chemical shifts and coupling constants of protons in aromatic and heterocyclic systems are well-documented. For benzofuran derivatives, the electronic effects of substituents can be predicted based on Hammett parameters and other empirical correlations. The nitro group is a strong electron-withdrawing group and will deshield ortho and para protons, while the hydroxymethyl group has a weaker electronic effect.

Conclusion

The ¹H NMR spectrum of this compound is a key analytical tool for its structural verification and purity assessment. A thorough understanding of the principles of ¹H NMR spectroscopy, combined with a systematic approach to spectral prediction and interpretation, allows for the unambiguous assignment of all proton signals. This in-depth technical guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important molecule in their scientific endeavors. The combination of a robust experimental protocol and a well-reasoned spectral analysis ensures the scientific integrity and trustworthiness of the structural elucidation process.

References

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available from: [Link]

-

ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol). Available from: [Link]

-

Starkey, L. S. ¹H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available from: [Link]

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Available from: [Link]

-

National Institute of Standards and Technology. The NMR Spectral Measurement Database: A System for Organizing and Accessing NMR Spectra of Therapeutic Proteins. Available from: [Link]

-

Wikipedia. Nuclear magnetic resonance spectra database. Available from: [Link]

Sources

Definitive Guide to the IR Spectroscopy of (5-Nitro-1-benzofuran-2-yl)methanol

Executive Summary: The Molecular Fingerprint

(5-Nitro-1-benzofuran-2-yl)methanol (CAS: 90322-48-8) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antiarrhythmic agents. Its infrared (IR) spectrum is not merely a confirmation of identity but a structural map revealing the electronic interplay between the electron-withdrawing nitro group and the electron-rich benzofuran core.

This guide moves beyond basic peak listing. It establishes a self-validating analytical protocol designed to detect subtle synthetic impurities (e.g., unreduced aldehydes) and confirm solid-state consistency, which is vital for formulation stability.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational oscillators. The structure consists of a fused benzene-furan ring system substituted at the C5 position with a nitro group (

Structural Impact on Vibrational Modes

-

Electronic Conjugation: The 5-nitro group withdraws electron density from the benzene ring, slightly shifting aromatic skeletal bands to higher wavenumbers compared to unsubstituted benzofuran.

-

Hydrogen Bonding: The primary alcohol at C2 is a donor/acceptor site. In the solid state, extensive intermolecular H-bonding will broaden the O-H stretch and shift it to lower frequencies (~3300

). -

Symmetry: The molecule belongs to the

point group (planar), making all fundamental vibrations IR active.

Experimental Protocol: The "How-To"

Standardization is the bedrock of reproducibility.

Sample Preparation Strategies

The choice of sampling technique drastically alters the appearance of the O-H region.

| Parameter | Attenuated Total Reflectance (ATR) | KBr Pellet (Transmission) | Recommendation |

| State | Neat Solid (Crystal/Powder) | Dilute dispersion in KBr matrix | ATR (Diamond) |

| Sample Qty | ~2-5 mg | ~1 mg sample : 100 mg KBr | ATR minimizes prep error. |

| Spectral Range | 4000 – 400 | 4000 – 400 | KBr is better for weak overtones. |

| Key Artifacts | Peak intensity decreases at high | Moisture uptake (Water bands) | Use ATR for routine QC. |

Instrument Configuration (Standard Operating Procedure)

-

Resolution: 4

(Standard) or 2 -

Scans: Minimum 32 scans to ensure Signal-to-Noise (S/N) > 1000:1.

-

Apodization: Blackman-Harris 3-Term (optimizes peak shape).

-

Background: Fresh air background required every 30 minutes to subtract atmospheric

and

Analytical Workflow Diagram

The following workflow ensures data integrity from sample prep to final reporting.

Figure 1: Standardized IR Analytical Workflow for Solid Samples.

Spectral Analysis: Band Assignment & Interpretation

This section details the specific vibrational signatures for this compound.

The High-Frequency Region (4000 – 2500 )

This region is dominated by Hydrogen stretching vibrations.

-

O-H Stretch (

):-

Observation: Broad, strong band centered at 3200–3400

. -

Mechanistic Insight: Indicates intermolecular hydrogen bonding. If the sample were in dilute solution (e.g.,

), this would sharpen and shift to ~3600

-

-

Aromatic C-H Stretch (

):-

Observation: Weak, multiple bands just above 3000

(typically 3050–3100 -

Source: The protons on the benzofuran ring (C3, C4, C6, C7).

-

-

Aliphatic C-H Stretch (

):-

Observation: Weak bands just below 3000

(2850–2950 -

Source: The methylene (

) group of the hydroxymethyl moiety.

-

The Diagnostic Region (1800 – 1300 )

This is the most critical region for confirming the chemical structure.

| Frequency ( | Assignment | Intensity | Notes |

| 1610 - 1590 | Aromatic Ring C=C | Medium | Characteristic of the benzofuran skeleton. |

| 1550 - 1510 | Strong | Primary Diagnostic. Asymmetric stretch of the nitro group. Often the strongest band in this region. | |

| 1475 - 1450 | Ring C=C / | Medium | Overlap of ring breathing and methylene scissoring. |

| 1360 - 1330 | Strong | Primary Diagnostic. Symmetric stretch of the nitro group. |

The Fingerprint Region (1300 – 600 )

Unique to this specific molecule.

-

C-O Stretch (

): A strong band typically found between 1000–1050 -

C-N Stretch: often overlaps in the 1300-1100 region but contributes to the complexity.

-

Out-of-Plane (OOP) Bends:

-

Nitro Group Deformation: ~870

. -

Benzofuran Ring OOP: ~740–750

. This band position is sensitive to the substitution pattern (5-nitro, 2-substituted).

-

Analytical Validation: Self-Validating Checks

An authoritative protocol must include failure analysis. Use the logic tree below to troubleshoot spectral anomalies.

Common Impurity Flags

-

Residual Solvent: Sharp peaks at 3600-3500 (free water) or broad humps if wet.

-

Unreduced Precursor (Aldehyde): If synthesized from 5-nitrobenzofuran-2-carbaldehyde, look for a Carbonyl (C=O) peak at ~1680-1700

. The absence of this peak validates the reduction to alcohol. -

Carboxylic Acid: Broad "hump" spanning 3300-2500

indicates oxidation of the alcohol.

Interpretation Logic Tree

Figure 2: Decision Tree for Spectral Interpretation and Purity Validation.

References

-

Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 90322-48-8). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1477128 (Related 5-Nitrobenzofuran-2-carboxylic acid). Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Sigma-Aldrich. IR Spectrum of Nitrofurans (General Reference). Retrieved from

Technical Deep Dive: Biological Potency & Development of 5-Nitrobenzofuran Derivatives

Executive Summary

The 5-nitrobenzofuran scaffold represents a high-potential, albeit challenging, pharmacophore in modern medicinal chemistry. Characterized by a fused benzene and furan ring system with a nitro group at the C-5 position, this moiety acts as a "warhead" for bioreductive activation. While historically associated with mutagenic risks common to nitroaromatics, recent structural optimizations have unlocked potent activities against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis (MTB), and various carcinoma lines (e.g., A549, MCF-7). This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for developing next-generation 5-nitrobenzofuran therapeutics.

Part 1: Chemical Architecture & SAR Analysis

The biological activity of 5-nitrobenzofurans is governed by the electronic environment of the nitro group and the steric properties of substituents at the C-2 and C-3 positions.

Core Pharmacophore Dynamics

-

C-5 Nitro Group: The electron-withdrawing nitro group serves as an obligate acceptor for cellular nitroreductases (Type I and II). Its reduction potential (

) correlates directly with antimicrobial potency but also with mammalian toxicity. -

C-2 Substitution: Critical for selectivity. Bulky aryl or heteroaryl groups (e.g., triazoles, hydrazides) at C-2 often enhance lipophilicity (

), facilitating membrane permeation in Mycobacteria. -

C-3 Substitution: Often used to modulate solubility. Introduction of basic amines (e.g., piperazine tails) can improve pharmacokinetic profiles and reduce HERG channel liability.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the 5-nitrobenzofuran scaffold.

Caption: Functional dissection of the 5-nitrobenzofuran scaffold highlighting the roles of C-5, C-2, and C-3 positions.

Part 2: Therapeutic Profiles & Mechanistic Insights

Antimicrobial Activity (Focus: MRSA)

5-nitrobenzofurans exhibit bactericidal activity against multidrug-resistant Gram-positive bacteria. The mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases (e.g., NfsA/NfsB in E. coli, equivalent homologs in S. aureus), generating reactive nitro-radical anions. These radicals covalently bind to bacterial DNA and proteins, disrupting replication.

Key Data Points:

-

Compound C59: A synthetic derivative showing MIC values comparable to Vancomycin against MRSA isolates.[1]

-

Biofilm Eradication: Unlike Vancomycin, specific 5-nitrobenzofuran derivatives (e.g., C59) have demonstrated the ability to penetrate and kill MRSA within established biofilms, likely due to their smaller molecular size and lipophilicity.

Table 1: Comparative MIC Values against MRSA (Clinical Isolates)

| Compound | MIC | Mechanism of Action | Biofilm Activity |

| C59 (Derivative) | 0.5 - 1.0 | Nitro-radical DNA damage | High |

| Compound 8e | 1.17 | Cell wall/DNA disruption | Moderate |

| Vancomycin | 1.0 - 2.0 | Cell wall synthesis inhibition | Low |

| Linezolid | 2.0 - 4.0 | Protein synthesis inhibition | Moderate |

Antitubercular Activity (MTB)

Activity against Mycobacterium tuberculosis is often linked to the inhibition of the NarL regulatory system. NarL regulates nitrate reduction, crucial for MTB survival in the latent (anaerobic) phase.[2][3]

-

Mechanism: Molecular docking studies suggest derivatives like ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate stabilize the NarL active site, preventing its phosphorylation and subsequent gene activation.[3]

-

Potency: Selected triazole-linked derivatives achieve MICs as low as 0.25 µg/mL against MTB H37Rv strain.[4]

Anticancer Potential

In mammalian cancer cells (e.g., A549 lung, MCF-7 breast), 5-nitrobenzofurans induce apoptosis via:

-

ROS Generation: Superoxide production via mitochondrial reduction.

-

mTOR/Akt Inhibition: Blocking the PI3K/Akt/mTOR pathway, leading to autophagy and cell cycle arrest.

-

Caspase Activation: Significant upregulation of Caspase 3/7 activity (1.5 to 5-fold increase).[5]

Visualization: Bioreductive Mechanism of Action

The following pathway details the dual-pathway activation in bacteria versus mammalian cells.

Caption: Bioreductive activation pathway showing selectivity basis for hypoxic tumor cells and anaerobic bacteria.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 2-Substituted 5-Nitrobenzofurans (Rap-Stoermer Modification)

Objective: To synthesize a library of 2-aroyl-5-nitrobenzofurans. Causality: The Rap-Stoermer reaction allows for the direct formation of the benzofuran ring from salicylaldehydes and alpha-halo ketones under basic conditions, avoiding harsh acid catalysis that might degrade the nitro group.

Reagents:

-

5-Nitrosalicylaldehyde (1.0 eq)

-

Phenacyl bromide derivative (1.1 eq)

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

Acetonitrile (ACN) or DMF (Solvent)

-

Potassium iodide (KI, catalytic, 0.1 eq) – Accelerator

Step-by-Step Workflow:

-

Preparation: Dissolve 5-nitrosalicylaldehyde (10 mmol) and the phenacyl bromide (11 mmol) in anhydrous ACN (50 mL).

-

Activation: Add anhydrous

(20 mmol) and catalytic KI (1 mmol). Note: KI facilitates the substitution via the Finkelstein reaction mechanism. -

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or purify via silica gel column chromatography.

-

Validation: Confirm structure via

H-NMR (look for C-3 proton singlet ~7.5-8.0 ppm) and HRMS.

Protocol 2: Self-Validating MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA. Trustworthiness: This protocol includes solvent controls and reference standards to prevent false positives due to precipitation or solvent toxicity.

Materials:

-

Muller-Hinton Broth (MHB)

-

MRSA Strain (e.g., ATCC 43300)

-

Positive Control: Vancomycin[6]

-

Negative Control: 1% DMSO in MHB

-

Resazurin dye (0.01%) – Viability Indicator

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution: Prepare stock solution in 100% DMSO. Perform serial 2-fold dilutions in MHB in a 96-well plate. Critical: Final DMSO concentration must be <1% to avoid non-specific toxicity.

-

Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.

-

Readout (Visual/Colorimetric): Add 30 µL resazurin solution. Incubate for 2–4 hours.

-

Blue = No Growth (Inhibition)

-

Pink = Growth (Metabolic reduction of dye)

-

-

Validation Check:

-

Sterility Well (Media only): Must remain Blue.

-

Growth Control (Bacteria + 1% DMSO): Must turn Pink.

-

Vancomycin Control: MIC must fall within CLSI standard ranges (0.5–2 µg/mL).

-

Part 4: Toxicity & Mitigation Strategies

The primary hurdle for 5-nitrobenzofurans is the "structural alert" for mutagenicity (Ames positive). The nitro group can be reduced to hydroxylamines, which react with DNA guanine residues.

Mitigation Strategies:

-

Redox Tuning: Adding electron-donating groups (e.g., -OMe) to the benzene ring can lower the single-electron reduction potential, making the compound less susceptible to reduction by mammalian enzymes while retaining bacterial activation.

-

Bulky Substituents: Steric hindrance near the nitro group can prevent the approach of mammalian nitroreductases (Type II) while still allowing access to the more promiscuous bacterial Type I enzymes.

-

Scaffold Hopping: Replacing the nitro group with a nitrile (-CN) or sulfonamide (-SO2NH2) often retains enzyme inhibition (e.g., antitubercular) while eliminating mutagenicity, though often at the cost of potency.

References

-

Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Link

-

Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Frontiers in Cellular and Infection Microbiology. Link

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Link

-

In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. Tuberculosis Research and Treatment. Link

-

Anti-tubercular agents.[4][7][8] Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. European Journal of Medicinal Chemistry. Link

-

Mutagenicity of nitrofuran derivatives: review. Environmental Mutagenesis. Link

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Link

Sources

- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico antitubercular activity analysis of benzofuran and naphthofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives and their anti-tubercular, anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antituberculosis activity of some nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: From Coal Tar Discovery to Modern Drug Design

A Technical Guide on the History, Synthesis, and Application of a Privileged Heterocycle

Introduction: The Unassuming Importance of a Fused Ring System

Benzofuran, a seemingly simple heterocyclic compound consisting of a benzene ring fused to a furan ring, represents a quintessential "privileged scaffold" in medicinal chemistry and natural products science. Its rigid, planar structure and the electronic properties conferred by the oxygen heteroatom make it an ideal framework for interacting with a diverse array of biological targets. From its humble origins as a component of coal tar to its central role in blockbuster pharmaceuticals, the story of benzofuran is a journey through the evolution of organic chemistry. Compounds containing this moiety are ubiquitous in nature, found in plants, fungi, and marine organisms, where they exhibit a vast spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties[1][2].

This technical guide provides an in-depth exploration of the benzofuran core, designed for researchers, scientists, and drug development professionals. We will trace its historical discovery, dissect the causal logic behind key synthetic strategies from classic rearrangements to modern catalytic couplings, and examine its application in pharmacology through the lens of specific drug mechanisms.

Part 1: A Historical Perspective - From Industrial Byproduct to Natural Product

The history of benzofuran begins not in a pristine natural setting, but in the industrial byproduct of coal gasification. The parent compound, then known as coumarone, was first isolated from coal tar in the late 19th century, a testament to the era's burgeoning chemical industry[3]. However, the first landmark achievement in its chemical history was its synthesis. In 1870, William Henry Perkin reported the first synthesis of a benzofuran derivative, marking a pivotal moment that shifted the compound from a mere curiosity to a subject of synthetic exploration[1][2].

While its industrial discovery was significant, the true potential of the benzofuran scaffold was unveiled through its discovery in numerous natural products. These naturally occurring compounds, isolated from sources as diverse as the Asteraceae and Rutaceae plant families, demonstrated potent biological activities and provided complex molecular architectures that continue to inspire synthetic chemists today[1].

Part 2: The Synthetic Chemist's Toolkit - Constructing the Benzofuran Core

The synthesis of the benzofuran ring has evolved dramatically, driven by the need for greater efficiency, functional group tolerance, and stereochemical control. This evolution reflects the broader advancements in synthetic organic chemistry.

The Classic Approach: Perkin Rearrangement

One of the earliest and most fundamental methods for benzofuran synthesis is the Perkin rearrangement. First reported by its namesake in 1870, this reaction involves the ring contraction of a 3-halocoumarin under basic conditions to form a benzofuran-2-carboxylic acid[4].

Causality Behind the Mechanism: The reaction is initiated by a hydroxide-mediated nucleophilic attack on the coumarin's lactone carbonyl. This step is crucial as it opens the six-membered ring, generating a phenoxide and a carboxylate. The genius of the rearrangement lies in the subsequent intramolecular nucleophilic attack: the newly formed phenoxide attacks the vinyl halide, displacing the halide and forming the five-membered furan ring. This cyclization is thermodynamically driven by the formation of a stable aromatic heterocyclic system.

Caption: Figure 1: Mechanism of the Perkin Rearrangement.

The Modern Era: Palladium- and Copper-Catalyzed Cross-Coupling

While classic methods are robust, the advent of transition-metal catalysis revolutionized benzofuran synthesis, offering milder conditions and unprecedented scope. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become a cornerstone for constructing 2-substituted benzofurans.

The Logic of Dual Catalysis: This reaction's efficiency stems from a synergistic interplay between two catalytic cycles.

-

The Copper Cycle: A base, typically an amine, deprotonates the terminal alkyne. Copper(I) iodide then reacts with the resulting acetylide to form a copper(I) acetylide species. This step is critical as it "activates" the alkyne, making it a more potent nucleophile for the subsequent transmetalation step.

-

The Palladium Cycle: A palladium(0) catalyst undergoes oxidative addition into the aryl halide bond (e.g., an o-iodophenol). The activated copper acetylide then transfers its acetylenic group to the palladium center (transmetalation). The final, irreversible step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. An intramolecular nucleophilic attack by the phenol's hydroxyl group onto the alkyne, often promoted by the reaction conditions, completes the benzofuran ring formation.

Caption: Figure 2: General Workflow for Benzofuran Synthesis via Sonogashira Coupling.

Comparison of Synthetic Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale.

| Feature | Perkin Rearrangement | Pd/Cu-Catalyzed Sonogashira Coupling |

| Starting Materials | 3-Halocoumarins | o-Halophenols, Terminal Alkynes |

| Key Transformation | Ring Contraction | C-C Bond Formation & Cyclization |

| Typical Conditions | Strong base (e.g., NaOH), Reflux | Pd(0)/Cu(I) catalysts, Amine base, Mild temp. |

| Advantages | Historically significant, Good for 2-carboxybenzofurans | High functional group tolerance, Wide substrate scope, Milder conditions |

| Disadvantages | Requires pre-functionalized coumarin, Harsher conditions | Catalyst cost and sensitivity, Potential for homocoupling side products |

Part 3: Benzofuran in Modern Medicine - From Scaffold to Drug

The benzofuran nucleus is present in numerous FDA-approved drugs. Its rigid framework correctly orients key pharmacophoric groups toward their biological targets, while its chemical nature contributes to favorable pharmacokinetic properties.

Case Study: Amiodarone - A Multi-Ion Channel Blocker

Amiodarone is a potent antiarrhythmic agent containing a prominent 2-butylbenzofuran moiety. Its efficacy lies in its complex mechanism of action, blocking several types of cardiac ion channels. This "shotgun" approach makes it highly effective but also contributes to its complex side-effect profile.

Mechanism of Action: Amiodarone is classified as a Class III antiarrhythmic agent, but it exhibits properties of all four Vaughan-Williams classes:

-

Class III (Primary Action): It blocks potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential. This increases the effective refractory period, making the heart muscle less excitable.

-

Class I: It blocks sodium channels, slowing the rate of depolarization (Phase 0).

-

Class IV: It has a weak blocking effect on calcium channels.

-

Class II: It acts as a non-competitive beta-blocker.

Caption: Figure 3: Multi-Target Mechanism of Amiodarone.

Case Study: Vilazodone - A Dual-Action Antidepressant

Vilazodone is a modern antidepressant that features a benzofuran ring within its complex structure. It exemplifies a more targeted drug design approach, acting as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).

Mechanism of Action: Vilazodone's therapeutic effect is derived from two distinct but complementary actions on the serotonergic system:

-

Selective Serotonin Reuptake Inhibition (SSRI): It potently blocks the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.

-

5-HT1A Receptor Partial Agonism: It acts as a partial agonist at the 5-HT1A receptor. This is thought to accelerate the therapeutic onset and potentially mitigate some of the side effects associated with pure SSRIs.

Part 4: Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic methodologies discussed.

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

This protocol is adapted from Marriott, K. et al. (2012) and demonstrates a modern, expedited version of the classic reaction.[4][5]

-

Reaction Setup: To a 10 mL microwave vessel, add 3-bromocoumarin (e.g., 3-bromo-4-methyl-6,7-dimethoxycoumarin, 0.05 g, 0.167 mmol).

-

Reagent Addition: Add ethanol (5 mL) followed by sodium hydroxide (0.020 g, 0.503 mmol, ~3 equivalents).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79 °C with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 CH₂Cl₂:EtOAc).

-

Workup: Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator to remove the ethanol.

-

Purification: Dissolve the crude residue in a minimum volume of water. Acidify the solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. The benzofuran-2-carboxylic acid product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.

Protocol 2: Sonogashira Cross-Coupling for 2-Arylbenzofuran Synthesis

This is a general representative protocol for a Pd/Cu-catalyzed Sonogashira coupling followed by cyclization.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Solvent and Reagent Addition: Add degassed solvent, such as a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio. Stir the mixture for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required to facilitate the subsequent cyclization step.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to afford the pure 2-arylbenzofuran.

Conclusion and Future Outlook